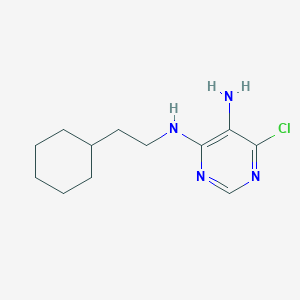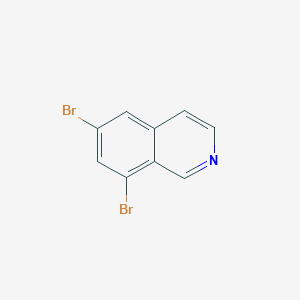
Methyl 3,5-dibromo-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dibromo-2-chlorobenzoate is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, a chlorine atom at the 2 position, and a methyl ester group at the carboxyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dibromo-2-chlorobenzoate typically involves the bromination of methyl 2-chlorobenzoate. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction parameters. The use of automated systems for reagent addition and temperature control helps in achieving high efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,5-dibromo-2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form methyl 3,5-dibromo-2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives like methyl 3,5-diamino-2-chlorobenzoate.
Reduction: Methyl 3,5-dibromo-2-chlorobenzyl alcohol.
Oxidation: 3,5-dibromo-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3,5-dibromo-2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 3,5-dibromo-2-chlorobenzoate depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their function.
Comparación Con Compuestos Similares
Methyl 3,5-dibromo-2-chlorobenzoate can be compared with other halogenated benzoates, such as:
Methyl 3,5-dibromo-4-chlorobenzoate: Similar structure but with a different substitution pattern, leading to distinct chemical properties and reactivity.
Methyl 2,4,6-tribromobenzoate: Contains three bromine atoms, which may result in different steric and electronic effects.
Methyl 3,5-dichloro-2-bromobenzoate: Another halogenated derivative with varied reactivity due to the presence of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H5Br2ClO2 |
|---|---|
Peso molecular |
328.38 g/mol |
Nombre IUPAC |
methyl 3,5-dibromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Clave InChI |
IEFLXDSBEPOEKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)




![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)



![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)
